

6-Azido-6-deoxy-L-idose as a Hetero-Bifunctional Spacer

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: L-Idose-13C-1

Cat. No.: S12876312

[Get Quote](#)

The core application of this compound is to serve as a molecular bridge that connects two different molecules via two distinct and bio-orthogonal chemical reactions [1].

- **Hemiacetal Terminus (Aldehyde-like):** This end is highly reactive towards nucleophiles. It can form stable linkages with amino groups (to form Schiff bases) or with electron-rich aromatic rings (through C-glycosylation) [1].
- **Azido Terminus:** This end is designed to undergo a bio-orthogonal [3+2] Huisgen cycloaddition, commonly known as a "click reaction," with a molecule containing an alkyne group [1].

A key finding is that the L-idose derivative exhibits significantly higher reactivity (approximately 30 times higher) in oxime formation reactions compared to a similar glucose derivative. This is attributed to its larger population of acyclic forms in solution (0.3% for idose vs. 0.01% for glucose), which makes the aldehyde group more accessible for reaction [1].

Summary of Quantitative Data

The table below summarizes the key quantitative information available from the search results.

Property	Value / Description	Application Significance
Acyclic Isomer Population	0.3% (for 6-Azido-6-deoxy-L-idose) [1]	Higher proportion of reactive aldehyde form leads to superior performance in conjugation chemistry compared to glucose analogues.
Cytotoxicity (C-idosyl EGCG)	Comparable to native EGCG against U266 cells [1]	Suggests that conjugation via this spacer does not significantly impair the biological activity of the original molecule, making it suitable for creating chemical probes.
Reactivity	~30x higher than corresponding glucose derivative in oxime formation [1]	Enables more efficient conjugation under milder conditions.

Synthesized Protocol for Conjugating Probes via 6-Azido-6-deoxy-L-idose

While a full, cited protocol is not available in the search results, the following workflow synthesizes the general steps described for creating a chemical probe, using the example of C-idosyl EGCG synthesis [1].

Objective: To synthesize an azide-functionalized Epigallocatechin Gallate (EGCG) probe for studying its biological functions.

Materials:

- 6-Azido-6-deoxy-L-idose
- Epigallocatechin Gallate (EGCG)
- Lewis acid catalyst (e.g., $\text{BF}_3 \cdot \text{Et}_2\text{O}$)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Inert atmosphere (Argon or Nitrogen gas)

Procedure:

- **C-glycosylation:**

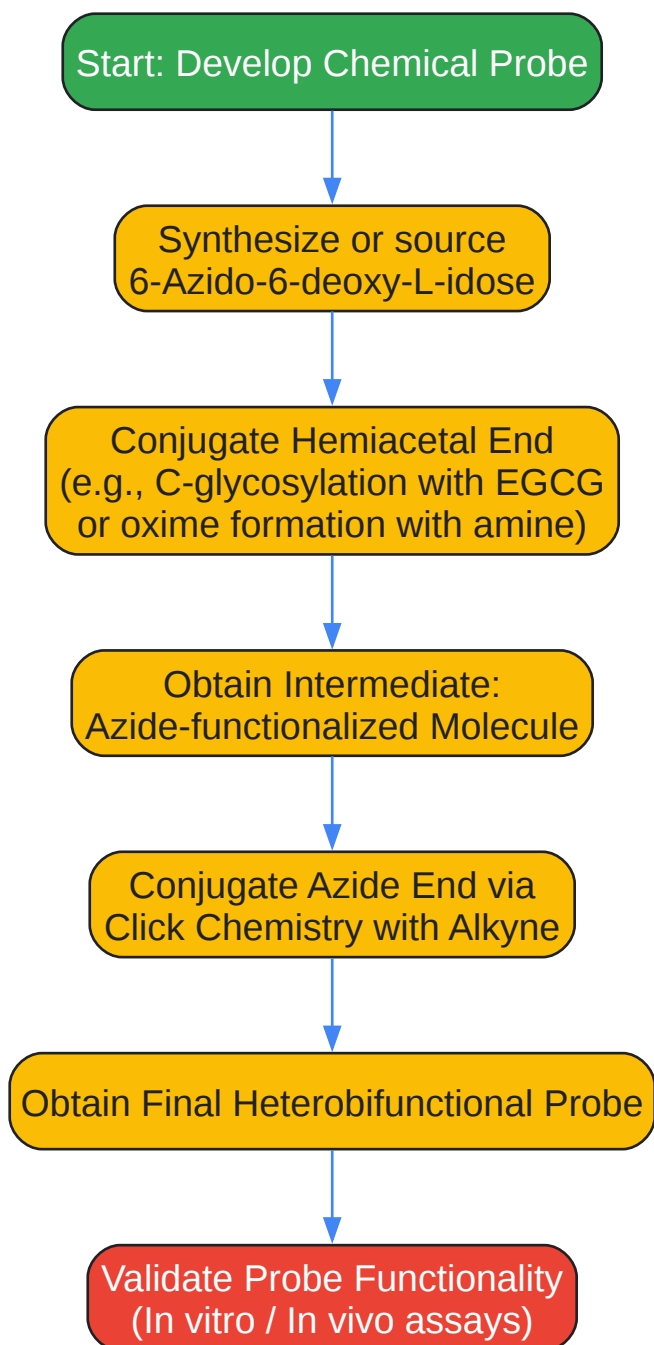
- Dissolve EGCG and 6-Azido-6-deoxy-L-idose in an anhydrous solvent under an inert atmosphere.
 - Add a Lewis acid catalyst to the reaction mixture to activate the sugar hemiacetal for coupling with the electron-rich aromatic ring of EGCG.
 - Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.
 - Work up the reaction and purify the crude product (C-idosyl EGCG bearing an azido group) using chromatography.
- **"Click Chemistry" Conjugation (Conceptual Step):**
 - The purified C-idosyl EGCG, now containing an azide group, can be conjugated to any molecule of interest (e.g., a fluorescent dye, biotin, or another drug molecule) that is functionalized with an alkyne group.
 - This reaction is typically catalyzed by copper(I) and proceeds efficiently to form a stable triazole linkage.

Validation:

- The biological activity of the final conjugate should be validated. In the case of C-idosyl EGCG, its cytotoxicity was confirmed to be comparable to native EGCG in assays against U266 cells, indicating its suitability as a functional chemical probe [1].

Application Workflow Diagram

The following diagram illustrates the logical workflow for using this hetero-bifunctional spacer in probe development.



[Click to download full resolution via product page](#)

Important Notes on Information Gaps

- **Limited Data on L-Idose-1-¹³C:** The available data specifically discusses **6-Azido-6-deoxy-L-idose**. The properties and protocols for the carbon-13 labeled variant (**L-Idose-1-¹³C**) may differ, particularly in applications like NMR spectroscopy where the isotope is used for tracing and quantification [2].

- **Lack of Detailed Protocols:** The search results confirm the use and advantage of this spacer but do not provide the granular, step-by-step methodological details you require for a complete application note, such as specific molar ratios, reaction times, temperatures, or purification techniques.

Suggestions for Further Research

To obtain the detailed information needed for your application notes, I suggest:

- **Consulting Specialized Databases:** Search in-depth protocols on platforms like **SciFinder** or **Reaxys**, which often contain detailed synthetic procedures from journals and patents.
- **Refining Your Search:** Using search terms like "**synthesis of 6-azido-6-deoxy-L-idose**", "**C-glycosylation protocol with Lewis acids**", or "**click chemistry conjugation protocol**" may yield more technical documents with the experimental details you need.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. 6-Azido-6-deoxy- L - idose as a Hetero - Bifunctional for the... Spacer [pubmed.ncbi.nlm.nih.gov]
2. Chemical Name : L - Idose - 1 - 13 | Pharmaffiliates C [pharmaffiliates.com]

To cite this document: Smolecule. [6-Azido-6-deoxy-L-idose as a Hetero-Bifunctional Spacer].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12876312#l-idose-13c-1-hetero-bifunctional-spacer-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com